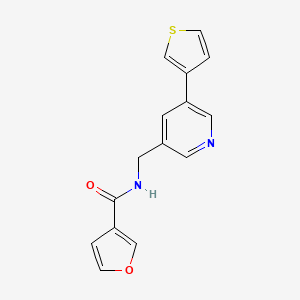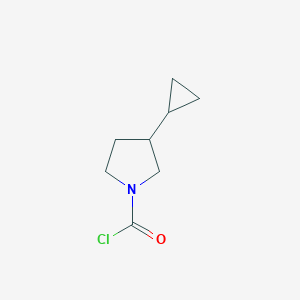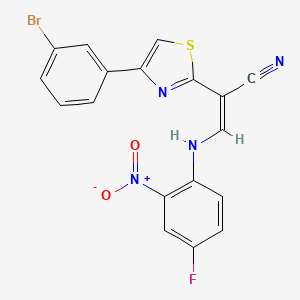![molecular formula C14H14Cl2N2O2 B2991234 N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide CAS No. 1797795-51-7](/img/structure/B2991234.png)
N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. A-967079 has been shown to be effective in reducing pain in animal models, making it a promising candidate for the development of new pain medications.
作用机制
N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide works by selectively blocking the TRPV1 ion channel. TRPV1 is activated by a variety of stimuli, including heat, acid, and capsaicin (the compound that makes chili peppers spicy). When activated, TRPV1 allows cations to flow into the neuron, leading to depolarization and the generation of an action potential. By blocking TRPV1, N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide prevents the influx of cations and reduces the firing of pain signals.
Biochemical and Physiological Effects
In addition to its effects on pain, N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis. It has also been shown to reduce the release of the neurotransmitter glutamate, which is involved in a variety of neurological disorders.
实验室实验的优点和局限性
One advantage of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide is its selectivity for TRPV1. This allows researchers to study the specific effects of blocking this ion channel, without affecting other channels or receptors. However, one limitation is that N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide has a relatively short half-life in vivo, which may limit its effectiveness in some experiments.
未来方向
There are several potential future directions for research on N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide. One area of interest is the development of new pain medications based on the structure of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide. Researchers may also investigate the potential of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide for treating other conditions, such as itch and inflammation. Additionally, further research may be conducted to better understand the biochemical and physiological effects of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide, and to identify any potential side effects or limitations.
合成方法
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide involves the reaction of 2,3-dichlorobenzyl cyanide with 2-methyl-2-oxazoline in the presence of a base. The resulting intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.
科学研究应用
N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide has been extensively studied for its potential as a pain medication. In animal models, it has been shown to be effective in reducing acute and chronic pain. It has also been studied for its potential in treating other conditions, such as itch and inflammation.
属性
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(6-3-7-20-14)13(19)18-11(8-17)9-4-2-5-10(15)12(9)16/h2,4-5,11H,3,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALIDTXRWPLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2991160.png)

![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)
![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)